molecular formula C6H5ClN4 B15226630 8-Chloroimidazo[1,2-a]pyrazin-3-amine

8-Chloroimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B15226630
M. Wt: 168.58 g/mol
InChI Key: OGQDODGNDILYHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine ring . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Chloroimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-3-one, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloroimidazo[1,2-a]pyrazin-3-amine is unique due to its specific chlorine substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .

Biological Activity

8-Chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN5C_6H_4ClN_5, with a molecular weight of approximately 183.58 g/mol. The compound features a chlorine atom at the 8-position of the imidazo[1,2-a]pyrazine ring, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.
  • Anticancer Potential : Research has suggested that it may inhibit specific cancer cell lines, although further studies are necessary to elucidate its mechanism.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of various kinases, which are crucial in cell signaling pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies have indicated that it may interact with:

  • Protein Kinases : Inhibiting kinases involved in disease pathways could lead to therapeutic applications in cancer and other diseases.
  • Receptors : The compound may bind to specific receptors, influencing cellular responses.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound. Below are key findings from various studies:

StudyFindings
Identified as a potential inhibitor of Leishmania casein kinase I paralog 2 (L-CK1.2) with significant antileishmanial activity.
Showed high cytotoxicity against RAW 264.7 macrophages with IC50 values indicating selective toxicity towards certain cell types.
Demonstrated potential as an anticancer agent by inhibiting specific cancer cell lines in vitro.

Case Studies

  • Antileishmanial Activity :
    A study evaluated the efficacy of this compound against Leishmania major. The compound exhibited promising results with an IC50 value indicating effective inhibition of parasite growth while maintaining a favorable selectivity index (SI) over human cells.
  • Cytotoxicity Assessment :
    In vitro tests on macrophage cell lines revealed varying degrees of cytotoxicity for different derivatives of the compound. Notably, some derivatives showed significant cytotoxic effects at low concentrations, raising concerns about their therapeutic viability.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

8-chloroimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5ClN4/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H,8H2

InChI Key

OGQDODGNDILYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Cl)N

Origin of Product

United States

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